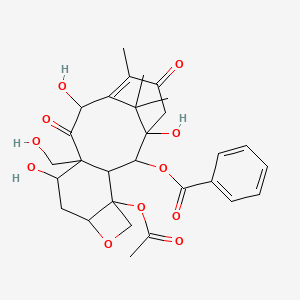
19-Hydroxy-10-deacetylbaccatinIII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxy-10-deacetylbaccatin III is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel, a well-known anticancer drug. This compound exhibits potential antitumor activity and has been studied for its cytotoxic effects on various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxy-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes hydroxylation to introduce the hydroxyl group at the 19th position .
Industrial Production Methods: Industrial production of 19-Hydroxy-10-deacetylbaccatin III often relies on biotransformation processes. For example, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to 19-Hydroxy-10-deacetylbaccatin III. This method is preferred due to its eco-friendly nature and higher efficiency compared to traditional chemical synthesis .
Types of Reactions:
Oxidation: 19-Hydroxy-10-deacetylbaccatin III can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of 19-Hydroxy-10-deacetylbaccatin III, each with distinct biological activities .
Applications De Recherche Scientifique
19-Hydroxy-10-deacetylbaccatin III has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of paclitaxel and other taxane derivatives.
Biology: The compound is used to study the biosynthesis pathways of taxanes and their biological activities.
Medicine: Its potential antitumor activity makes it a candidate for developing new anticancer therapies.
Industry: The compound is used in the production of paclitaxel and other related pharmaceuticals .
Mécanisme D'action
The mechanism of action of 19-Hydroxy-10-deacetylbaccatin III involves its interaction with microtubules, similar to paclitaxel. It stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is crucial for its antitumor activity .
Comparaison Avec Des Composés Similaires
10-Deacetylbaccatin III: A precursor in the synthesis of 19-Hydroxy-10-deacetylbaccatin III.
Baccatin III: Another intermediate in the biosynthesis of paclitaxel.
Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug.
Uniqueness: 19-Hydroxy-10-deacetylbaccatin III is unique due to its specific hydroxylation at the 19th position, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of various taxane derivatives .
Propriétés
Formule moléculaire |
C29H34O11 |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
[4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3 |
Clé InChI |
HALOPRXVBVZSAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


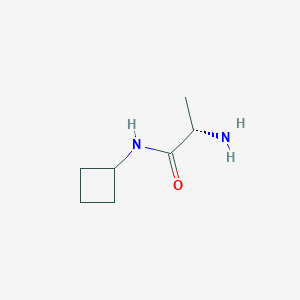

![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

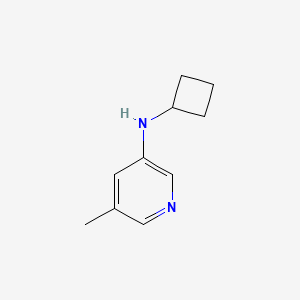
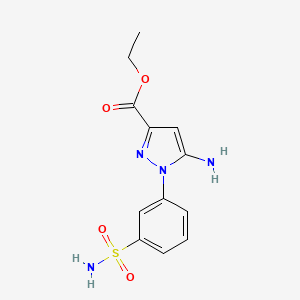
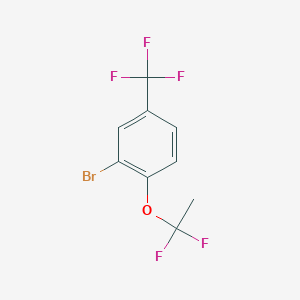
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
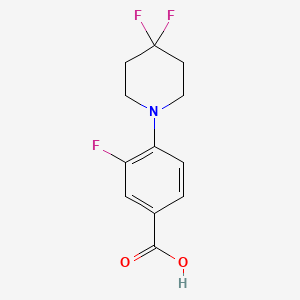
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)
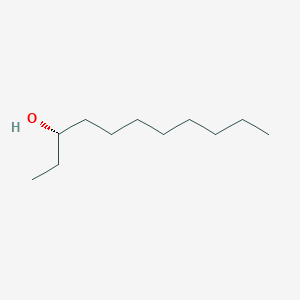

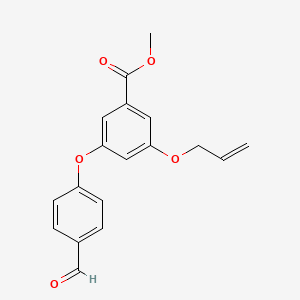
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
